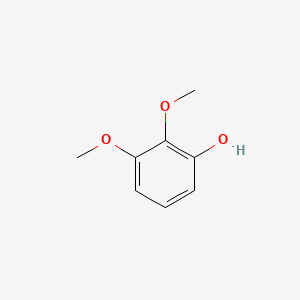

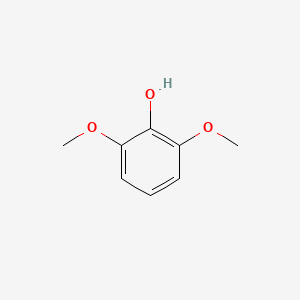

2,3-Dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZCGGBDNYTQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179832 | |

| Record name | Phenol, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5150-42-5, 25155-26-4 | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW147I6C84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Occurrence of 2,3-Dimethoxyphenol in Lignin: From Polymer Component to Valorized Chemical

This technical guide provides a comprehensive exploration of 2,3-dimethoxyphenol and its relationship with lignin, the complex aromatic biopolymer. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of its presence to dissect its origins, the causality behind its formation, and the methodologies for its study. We will delve into the subtle but critical distinction between a core structural monomer and a degradation-derived product, offering insights grounded in the principles of polymer chemistry, biosynthesis, and analytical science.

Foundational Principles: The Aromatic Architecture of Lignin

To comprehend the occurrence of any specific methoxyphenol, one must first understand the fundamental structure of the parent polymer. Lignin is not a uniform, repeating structure like cellulose; it is a complex, amorphous heteropolymer assembled from the radical coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][2] These precursors give rise to the corresponding p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin polymer.[3][4][5]

-

Guaiacyl (G) units , derived from coniferyl alcohol, feature a single methoxy group at the C3 position of the aromatic ring.

-

Syringyl (S) units , derived from sinapyl alcohol, contain two methoxy groups, at C3 and C5.[4][6]

-

p-Hydroxyphenyl (H) units , from p-coumaryl alcohol, have no methoxy groups.

The relative abundance of these units varies significantly between plant types (e.g., softwoods are rich in G-lignin, while hardwoods are typically G-S lignins), directly influencing the chemical properties of the polymer and the profile of aromatic compounds that can be derived from it.[2][5] The inter-unit linkages are also highly variable, with the β-O-4 (β-aryl ether) bond being the most common but far from the only type.[7][8] This inherent complexity is the primary reason why lignin is a source of such a diverse array of phenolic compounds upon degradation.

The Genesis of this compound: A Product of Lignin Disassembly

Current scientific literature does not support the classification of this compound as a primary, genetically encoded monolignol that is directly incorporated into the lignin polymer during biosynthesis. Instead, its presence is overwhelmingly documented as a product resulting from the depolymerization of the lignin macromolecule. It is best understood as a marker of specific chemical transformations occurring during lignin breakdown.

Several processes can yield this compound and other related methoxyphenols from lignin:

-

Thermochemical Conversion (Pyrolysis): Fast pyrolysis involves heating biomass or isolated lignin to high temperatures (450–600 °C) in the absence of oxygen.[9] This process cleaves the ether and carbon-carbon bonds holding the polymer together, releasing a vapor rich in aromatic compounds.[10][11] During pyrolysis, the native G and S units undergo a series of complex reactions, including side-chain cleavage, demethoxylation, and rearrangement, which can lead to the formation of various substituted phenols, including this compound.[9] While guaiacol (from G-units) and syringol (from S-units) are often the most abundant products, the detection of isomers like this compound provides deeper insight into the reaction mechanisms.[12][13]

-

Chemical & Biological Degradation: Industrial processes like Kraft pulping, as well as natural degradation by microorganisms, break down lignin through chemical and enzymatic pathways.[14][15][16] These processes generate a complex mixture of low-molecular-weight phenolic compounds.[8][17] Fungal enzymes such as lignin peroxidase and laccase oxidatively cleave lignin's inter-unit bonds, releasing a cocktail of aromatic fragments.[14][18] Subsequent enzymatic modifications, including demethylation, can alter the substitution patterns of the initially released G and S-type phenols, potentially leading to the formation of this compound.[18]

The logical relationship between lignin and its degradation products, including this compound, is visualized below.

Caption: Logical flow from lignin polymer to this compound.

Biosynthetic Plausibility and Structural Analogs

While not a direct product of the canonical monolignol pathway, the existence of a 2,3-dimethoxy substitution pattern is not entirely outside the realm of biochemical possibility. The biosynthesis of sinapyl alcohol (the S-unit precursor) involves a key hydroxylation step at the C5 position of the aromatic ring, followed by O-methylation. It is plausible that minor, off-target enzymatic activities could lead to alternative hydroxylation and methylation patterns on phenylpropanoid intermediates, although such pathways have not been definitively characterized for producing this compound as a monolignol.

More relevant to researchers is the use of this compound as a lignin monomer analog .[19] Its defined structure, which incorporates features of lignin's aromatic core (a phenol group and multiple methoxy substituents), makes it an excellent model compound for spectroscopic and chemical studies.[19] By investigating the behavior of such analogs, scientists can gain insights into the complex structure and reactivity of the native lignin polymer without the confounding variables of its heterogeneity.

Analytical Workflow: Identification and Quantification

For any researcher aiming to study lignin-derived compounds, a robust and validated analytical methodology is paramount. The identification and quantification of this compound in a complex mixture of lignin degradation products typically involves a multi-step workflow combining separation and detection.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines a standard method for analyzing the phenolic products from the fast pyrolysis of a lignin sample.

Objective: To identify and semi-quantify this compound and other methoxyphenols derived from the thermal decomposition of lignin.

Materials:

-

Lignin sample (dried, ~100-500 µg)

-

Pyrolysis unit coupled to a GC/MS system

-

Helium (carrier gas)

-

GC column suitable for phenolic compounds (e.g., DB-5ms or equivalent)

-

Reference standard for this compound (for retention time and mass spectrum confirmation)

Methodology:

-

Sample Preparation:

-

Ensure the lignin sample is thoroughly dried to prevent interference from water.

-

Weigh approximately 100-500 µg of the lignin sample into a pyrolysis sample cup.

-

-

Pyrolysis:

-

Place the sample cup into the pyrolyzer autosampler.

-

Set the pyrolysis temperature to a range typically between 500 °C and 650 °C. A temperature of 600 °C is a common starting point.

-

Set the pyrolysis time to 10-20 seconds.

-

The pyrolyzer interface should be heated (e.g., 300 °C) to ensure the transfer of all products to the GC column.

-

-

Gas Chromatography (GC) Separation:

-

Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2-4 minutes.

-

Ramp: Increase temperature at a rate of 6-10 °C/min to 280-300 °C.

-

Final hold: Hold at the final temperature for 10-15 minutes to ensure all compounds elute.

-

-

-

Mass Spectrometry (MS) Detection:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from a mass-to-charge ratio (m/z) of 35 to 550 amu.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

For each peak of interest, examine the mass spectrum.

-

Compare the obtained mass spectrum and GC retention time with a spectral library (e.g., NIST) and, if available, an injected reference standard of this compound to confirm its identity.

-

Semi-quantification can be performed by comparing the peak area of this compound to the total area of all identified lignin-derived peaks. For absolute quantification, a full calibration curve with an internal standard is required.

-

The diagram below illustrates this self-validating experimental workflow.

Caption: Experimental workflow for Py-GC/MS analysis of lignin.

Quantitative Data Summary

The yield of specific phenolic compounds from lignin is highly dependent on the lignin source and the degradation method used. The following table summarizes representative data for methoxyphenol yields from different processes, illustrating the context in which this compound might be found.

| Lignin Source | Degradation Method | Key Methoxyphenol Products | Representative Yields (% of bio-oil) | Reference |

| Corn Stalk Lignin | Alkaline Hydrothermal | Phenol, Guaiacol, 2,6-Dimethoxyphenol | 7-9% for each major compound | [12] |

| Softwood Lignin | Fast Pyrolysis | Guaiacols (2-methoxyphenols) | Varies, major fraction | [9] |

| Hardwood Lignin | Fast Pyrolysis | Guaiacols and Syringols (2,6-dimethoxyphenols) | Varies, major fraction | [9] |

| Organosolv Lignin | Fast Pyrolysis | Methoxy phenols, Alkylated phenols | Major fraction of pyrolyzate | [2] |

Note: Specific yields for this compound are often not reported separately and are typically grouped with other isomers. Its presence is confirmed by mass spectrometry, but it is generally a minor component compared to guaiacol or syringol.

Significance for Drug Development and Chemical Research

The interest in lignin-derived phenols, including this compound, extends beyond biomass valorization into the realm of life sciences. Many methoxyphenolic compounds exhibit significant biological activities that make them attractive scaffolds for drug development.

-

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known radical scavengers. The specific substitution pattern of methoxy and hydroxyl groups on the aromatic ring modulates this activity.[20][21] Studies have investigated a range of 2-methoxyphenols for their antioxidant capacity and ability to inhibit inflammatory pathways, such as the expression of cyclooxygenase-2 (COX-2).[20][21]

-

Reduced Estrogenic Activity: Research into lignin-derivable alternatives to industrial chemicals like bisphenol A (BPA) has shown that the addition of methoxy groups to phenolic structures can significantly reduce their estrogenic activity.[22] This makes compounds like bisguaiacols (derived from G-units) promising candidates for safer polymers and materials.

-

Phytotoxicity and Other Bioactivities: Simple phenols derived from plant matter can also exhibit phytotoxic or antimicrobial properties, playing a role in plant-environment interactions.[23]

For drug development professionals, lignin represents a sustainable and vast library of structurally diverse aromatic scaffolds. Understanding the degradation pathways that produce specific isomers like this compound is the first step toward harnessing this renewable resource for the synthesis of novel therapeutic agents.

Conclusion

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. nstda.or.th [nstda.or.th]

- 3. researchgate.net [researchgate.net]

- 4. Manipulation of Guaiacyl and Syringyl Monomer Biosynthesis in an Arabidopsis Cinnamyl Alcohol Dehydrogenase Mutant Results in Atypical Lignin Biosynthesis and Modified Cell Wall Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d.lib.msu.edu [d.lib.msu.edu]

- 7. mdpi.com [mdpi.com]

- 8. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]

- 9. Pyrolytic lignin: a promising biorefinery feedstock for the production of fuels and valuable chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00302C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. publications.tno.nl [publications.tno.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Utilization of lignin degradation – GREEN AGROCHEM [greenagrochem.com]

- 15. diva-portal.org [diva-portal.org]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. researchgate.net [researchgate.net]

- 18. 10.7 Lignin degradation [davidmoore.org.uk]

- 19. Digital Commons @ Butler University - Undergraduate Research Conference: Spectroscopic Study of Lignin Monomer Analogs: this compound and 1,3,5-trimethoxybenzene [digitalcommons.butler.edu]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Dimethoxyphenol (CAS 5150-42-5)

Introduction: Unveiling a Versatile Phenolic Intermediate

2,3-Dimethoxyphenol, registered under CAS Number 5150-42-5, is a disubstituted aromatic organic compound belonging to the family of methoxybenzenes and phenols.[1][2] Structurally, it is a pyrogallol molecule where the hydroxyl groups at positions 1 and 2 have been methylated, earning it the common synonym Pyrogallol 1,2-dimethyl ether.[3][4] This compound typically presents as a colorless to pale yellow or amber liquid, though it can exist as a solid depending on purity and ambient temperature.[5][6] Its utility in the scientific community is primarily as a specialized research chemical and a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[5]

A key application that has drawn significant interest from researchers, particularly in the fields of molecular biology and toxicology, is its use in studying the mechanisms of DNA damage. Specifically, this compound serves as a tool to investigate the nitrosative deamination of DNA bases caused by reactive nitrogen species (RNS), a process implicated in mutagenesis.[1][3][5][7] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Section 1: Core Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in both storage and reaction environments. The data for this compound is summarized below. Its liquid state at room temperature, high boiling point, and solubility in organic solvents are key characteristics for its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5150-42-5 | [2][3][6] |

| Molecular Formula | C₈H₁₀O₃ | [2][5][6] |

| Molecular Weight | 154.16 g/mol | [2][3][8] |

| Appearance | Clear orange to brownish liquid; Colorless to pale yellow liquid or solid | [1][5][6] |

| Boiling Point | 233-234 °C at 760 mmHg | [1][8][9] |

| Density | 1.182 g/mL at 25 °C | [1][9] |

| Refractive Index (n20/D) | 1.539 | [1][9] |

| Flash Point | 108.89 °C (228.00 °F) - closed cup | [3][8] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Limited solubility in water. | [1][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Hydroxy-2,3-dimethoxybenzene, Pyrogallol 1,2-dimethyl ether | [3][5][9] |

| SMILES | COC1=CC=CC(=C1OC)O | [2] |

| InChI Key | QSZCGGBDNYTQHH-UHFFFAOYSA-N | [2][5][9] |

Section 2: Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is indispensable. This compound has been characterized by multiple techniques. Publicly available spectral data confirm its structure through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR data are available, providing a complete map of the proton and carbon environments within the molecule.[10]

-

Infrared (IR) Spectroscopy : IR spectra, available via techniques like film, ATR, and vapor phase, show characteristic peaks for the O-H stretch of the phenolic group and C-O stretches of the ether and phenol functionalities.[2][10]

-

Mass Spectrometry (MS) : Mass spectra are available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), confirming the molecular weight of 154.16 g/mol .[10]

-

Raman Spectroscopy : Raman data further complements the vibrational spectroscopy profile of the molecule.[2][10]

The availability of this rich dataset from multiple sources allows researchers to confidently verify the identity and purity of their materials.[10][11]

Section 3: Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use as a building block.

Reference Synthetic Protocol: Decarboxylation

A common laboratory-scale synthesis involves the decarboxylation of a related benzoic acid derivative.[1] This method is effective because the carboxyl group can be removed as carbon dioxide upon heating, a thermodynamically favorable process.

Reaction: Decarboxylation of 2,3-Dimethoxybenzoic acid's precursor, Pyrogallol carboxylic acid 3,4-dimethyl ether.

Experimental Protocol:

-

Setup : Place Pyrogallol carboxylic acid 3,4-dimethyl ether (1 equivalent) in a round-bottom flask equipped for distillation under reduced pressure.

-

Heating : Heat the flask in an oil bath to 150 °C under vacuum.

-

Decarboxylation & Distillation : The acid will decarboxylate, and the resulting this compound will distill over. The product typically distills at 120-125 °C at a pressure of 17 mmHg.[1]

-

Purification : Collect the distillate. For higher purity, a subsequent redistillation at atmospheric pressure can be performed, collecting the fraction boiling at 232-234 °C.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three key features:

-

The Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base. It is also a key site for derivatization, such as etherification or esterification.

-

The Aromatic Ring : The ring is "electron-rich" due to the activating effects of the hydroxyl and two methoxy groups.

-

The Methoxy Groups : These are strong ortho-, para-directing activators for electrophilic aromatic substitution.[5] The positions ortho and para to the hydroxyl group (positions 4 and 6) and para to the methoxy groups are particularly activated, making them susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions.

Section 4: Core Applications in Scientific Research

While used as a general synthetic intermediate, the most cited specific application of this compound is in the study of DNA damage.

Investigating Nitrosative Deamination of DNA

Reactive Nitrogen Species (RNS), such as nitrous acid, are byproducts of cellular metabolism and inflammation. They can cause deamination of DNA bases (e.g., converting cytosine to uracil), which is a primary cause of mutagenesis and is linked to various diseases. This compound is employed in this research area, likely as a scavenger or model compound, to understand the kinetics and mechanisms of this DNA damage.[1][3][5][7] Its phenolic structure allows it to interact with and potentially neutralize RNS, protecting DNA bases from modification.

The choice of this specific molecule is likely due to its defined structure and reactivity, allowing researchers to create a controlled experimental system to probe the complex interactions between RNS and biological macromolecules.

Caption: Logical workflow of RNS research using this compound.

Antioxidant and Biological Activity Research

As a substituted phenol, this compound possesses antioxidant properties.[5] The broader class of 2-methoxyphenols has been studied for radical-scavenging activity, cytotoxicity, and inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[12][13] While specific studies on this compound are less common than for other isomers, its structure suggests potential for similar biological activities, making it a candidate for screening in drug discovery programs focused on anti-inflammatory or antioxidant agents.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[6][14][15]

Hazard Classifications:

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[3]

GHS Hazard Statements:

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

-

H335 : May cause respiratory irritation.[3]

Precautionary Measures & PPE:

-

Engineering Controls : Use only outdoors or in a well-ventilated area.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or goggles.[6]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[6]

-

Skin and Body Protection : Wear a lab coat.[6]

-

Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[3]

-

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling.[6]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[6]

-

It is classified as a combustible liquid (Storage Class 10).[3]

Conclusion

This compound (CAS 5150-42-5) is more than a mere catalog chemical; it is a specific tool for investigating fundamental biochemical processes like DNA damage and a versatile precursor for synthetic chemistry. Its well-defined physicochemical properties, established reactivity, and documented spectroscopic profile provide researchers with a reliable and characterizable molecule. For professionals in drug development and molecular biology, understanding the nuances of this compound—from its synthesis to its application in mutagenesis studies—is key to leveraging its full potential in the laboratory.

References

- 1. This compound | 5150-42-5 [chemicalbook.com]

- 2. This compound | C8H10O3 | CID 78828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-ジメトキシフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 5150-42-5: this compound | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound, 98% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 5150-42-5 [thegoodscentscompany.com]

- 9. This compound 98 5150-42-5 [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 5150-42-5|this compound|BLD Pharm [bldpharm.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. canbipharm.com [canbipharm.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Fingerprint of 2,3-Dimethoxyphenol: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2,3-Dimethoxyphenol (CAS 5150-42-5) is a substituted phenolic compound of significant interest in various chemical and biological domains. As a derivative of pyrogallol, it serves as a versatile building block in organic synthesis and has been utilized in studies on the effects of reactive nitrogen species (RNS) on DNA, a critical aspect of mutagenesis research.[1][2] Its structural complexity, arising from the asymmetric substitution pattern on the benzene ring, necessitates a robust and unambiguous analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. Understanding this spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification in drug development and materials science.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a reliable framework for their own analytical work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy groups, and the phenolic hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-Aromatic | 6.95 - 6.45 | Multiplet (m) | 3H |

| OH | 5.76 | Singlet (s) | 1H |

| OCH₃ | 3.87 | Singlet (s) | 6H |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The aromatic region (δ 6.95-6.45 ppm) presents as a complex multiplet because the three protons on the benzene ring (at positions 4, 5, and 6) are chemically non-equivalent and couple with each other. The electron-donating effects of the hydroxyl and two methoxy groups shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

The sharp singlet at δ 3.87 ppm, integrating to six protons, is the classic signature of two equivalent methoxy groups. Their chemical equivalence indicates free rotation around the C-O bonds. The phenolic hydroxyl proton appears as a singlet at δ 5.76 ppm. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound (22.5 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 147.2 |

| C-O (Aromatic) | 146.4 |

| C-O (Aromatic) | 136.7 |

| C-H (Aromatic) | 120.2 |

| C-H (Aromatic) | 118.0 |

| C-H (Aromatic) | 108.6 |

| OCH₃ | 60.8 |

| OCH₃ | 55.9 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The three signals in the downfield region (δ 136-148 ppm) are assigned to the aromatic carbons directly bonded to oxygen (C1, C2, and C3), which are deshielded by the electronegative oxygen atoms. The signals at δ 108.6, 118.0, and 120.2 ppm correspond to the aromatic carbons bonded to hydrogen (C4, C5, and C6). The two upfield signals at δ 60.8 and 55.9 ppm are characteristic of the two non-equivalent methoxy carbon atoms, confirming the 2,3-substitution pattern.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials & Instrumentation:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm diameter)

-

NMR Spectrometer (e.g., 90 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Tetramethylsilane (TMS) within the solvent serves as the internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

-

Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition (¹H NMR):

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and serious eye irritation.[5]

-

Avoid inhalation of vapors, which may cause respiratory irritation.[5]

-

Consult the Safety Data Sheet (SDS) before handling.

Visualization of NMR Assignments

To clarify the relationship between the NMR data and the molecular structure, the following diagram illustrates the atom numbering scheme used for signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3452 | Strong, Broad | O-H Stretch (Phenol) |

| 2998, 2939, 2836 | Medium-Strong | C-H Stretch (sp³ - Methoxy) |

| 1591, 1485 | Strong | C=C Stretch (Aromatic Ring) |

| 1269, 1088 | Strong | C-O Stretch (Aryl Ether) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The most prominent feature of the IR spectrum is the strong, broad absorption band centered around 3452 cm⁻¹. This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. The peaks in the 2836-2998 cm⁻¹ range are due to the C-H stretching vibrations of the methyl groups. The sharp, strong peaks at 1591 and 1485 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. Finally, the very strong absorptions at 1269 and 1088 cm⁻¹ are assigned to the C-O stretching vibrations of the aryl ether bonds of the methoxy groups.

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials & Instrumentation:

-

This compound sample (liquid)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Acquisition: Clamp the ATR arm down to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Typical parameters: scan range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or another suitable solvent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 85 | [M - CH₃]⁺ |

| 111 | 30 | [M - CH₃ - CO]⁺ |

| 83 | 15 | [C₅H₃O]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 154, which corresponds to the molecular weight of this compound (C₈H₁₀O₃). This peak is the base peak (100% relative intensity), indicating that the molecular ion is relatively stable.

A significant fragment ion is observed at m/z 139, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common and favorable fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a molecule of carbon monoxide (CO) from the [M - CH₃]⁺ fragment leads to the ion at m/z 111. The smaller fragments at m/z 83 and 65 represent further cleavages of the aromatic ring structure.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Instrumentation:

-

This compound sample

-

Suitable solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source

-

Autosampler vials and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent.

-

GC Method:

-

Injector: Set to 250 °C, split mode (e.g., 50:1).

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Analysis: Inject 1 µL of the sample into the GC-MS. The compound will be separated by the GC and subsequently analyzed by the MS.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum.

Visualization of MS Fragmentation

The primary fragmentation pathway can be visualized to understand the origin of the major ions observed in the mass spectrum.

Caption: Proposed primary fragmentation pathway for this compound under EI-MS conditions.

IV. Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive analytical signature for this compound. The combined data from ¹H NMR, ¹³C NMR, IR, and MS create a multi-faceted molecular fingerprint that is essential for its unambiguous identification. The characteristic aromatic signals in NMR, the prominent hydroxyl and ether bands in IR, and the distinct molecular ion and fragmentation pattern in MS are all consistent with the 2,3-disubstituted phenolic structure. Researchers and drug development professionals can leverage this detailed guide as an authoritative reference for quality assessment, structural verification, and as a foundation for the characterization of related derivatives.

References

- 1. This compound | 5150-42-5 [chemicalbook.com]

- 2. 2,3-ジメトキシフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. This compound | C8H10O3 | CID 78828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Solubility of 2,3-Dimethoxyphenol in Organic Solvents: A Technical Guide for Researchers

Introduction

2,3-Dimethoxyphenol, a substituted phenolic compound, serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development. A comprehensive understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, product purity, and formulation stability.

This in-depth technical guide provides a thorough exploration of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present estimated solubility data to guide solvent selection.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, several key factors influence its solubility:

-

Polarity: The presence of a hydroxyl (-OH) group and two methoxy (-OCH3) groups imparts a significant degree of polarity to the this compound molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether linkages of the methoxy groups primarily act as hydrogen bond acceptors.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in the solubility of this compound. Solvents that can participate in hydrogen bonding, such as alcohols, will readily interact with the hydroxyl and methoxy groups, leading to higher solubility.

-

Intramolecular Hydrogen Bonding: As an ortho-substituted methoxyphenol, this compound can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent methoxy group. This internal bonding can slightly reduce its interaction with external solvent molecules compared to its isomers where such intramolecular bonding is not possible.

-

Dispersion Forces: The benzene ring in this compound contributes to its nonpolar character, allowing for van der Waals interactions (dispersion forces) with nonpolar solvents.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[2] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are more likely to be miscible.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Dispersion (δD) (MPa½) | Polar (δP) (MPa½) | Hydrogen Bonding (δH) (MPa½) |

| Estimated Value | 18.5 | 9.5 | 13.0 |

Disclaimer: These values are estimations based on group contribution methods and should be used as a guide for solvent selection. Experimental verification is recommended.

Qualitative and Estimated Quantitative Solubility of this compound

Based on its chemical structure and the principle of "like dissolves like," a qualitative solubility profile of this compound can be predicted. Quantitative solubility is more difficult to predict accurately without experimental data. The values presented in Table 2 are estimations based on the compound's structural similarity to other phenolic compounds and should be considered as a guide for initial solvent screening.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| Alcohols | Methanol | > 50 | Very Soluble |

| Ethanol | > 50 | Very Soluble[8] | |

| Isopropanol | > 30 | Soluble | |

| Ketones | Acetone | > 50 | Very Soluble |

| Esters | Ethyl Acetate | > 20 | Soluble |

| Ethers | Diethyl Ether | > 20 | Soluble[8] |

| Tetrahydrofuran (THF) | > 30 | Soluble | |

| Chlorinated Solvents | Chloroform | > 50 | Very Soluble[9][10] |

| Aromatic Hydrocarbons | Toluene | ~5-10 | Sparingly Soluble |

| Aliphatic Hydrocarbons | n-Hexane | < 1 | Insoluble |

| Aqueous | Water | ~1.2 | Sparingly Soluble[1] |

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[11][12] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

The overall workflow for determining the equilibrium solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol for Shake-Flask Solubility Determination with UV-Vis Quantification

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using UV-Vis spectroscopy for quantification.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations ranging from approximately 0.005 mg/mL to 0.05 mg/mL.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. For phenolic compounds, this is typically around 270-280 nm.[13] It is recommended to first run a scan to determine the precise λmax in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[11]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 4 hours at the same constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification:

-

Measure the absorbance of the diluted sample solution at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

For complex mixtures or when higher specificity is required, HPLC is the preferred method for quantification.[14][15]

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

HPLC-grade acetonitrile, methanol, and water

-

Acid (e.g., phosphoric acid or formic acid) for mobile phase modification

Suggested HPLC Method:

-

Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile or methanol. A starting point could be a 70:30 mixture of aqueous and organic phase.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Approximately 275 nm

-

Injection Volume: 10 µL

Procedure:

-

Preparation of Standards and Samples: Prepare standard solutions and saturated sample solutions as described in the UV-Vis protocol. The final dilution of the samples should be done in the mobile phase.

-

Analysis: Inject the standard solutions to generate a calibration curve based on peak area versus concentration. Then, inject the diluted sample solutions.

-

Calculation: Calculate the concentration in the diluted sample from the calibration curve and then determine the original solubility by applying the dilution factor.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound in different classes of organic solvents can be explained by the specific molecular interactions at play.

Caption: Intermolecular interactions governing the solubility of this compound.

-

In Alcohols (e.g., Ethanol, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the hydroxyl and methoxy groups of this compound, leading to high solubility.[16][17]

-

In Ethers (e.g., Diethyl Ether, THF): Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound.[18] This results in good solubility, though generally less than in alcohols.

-

In Ketones and Esters (e.g., Acetone, Ethyl Acetate): The carbonyl group in these solvents is a good hydrogen bond acceptor, leading to favorable interactions and high solubility.

-

In Aromatic Hydrocarbons (e.g., Toluene): While toluene cannot form hydrogen bonds, it can engage in π-π stacking interactions with the benzene ring of this compound, resulting in some degree of solubility.

-

In Aliphatic Hydrocarbons (e.g., Hexane): These nonpolar solvents can only interact through weak dispersion forces. The significant polarity mismatch with this compound leads to very poor solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance. While precise quantitative data remains to be extensively published, the provided estimations and detailed protocols offer a solid foundation for researchers to conduct their own determinations. By understanding the interplay of polarity, hydrogen bonding, and other intermolecular forces, scientists can make informed decisions on solvent selection, thereby optimizing their synthetic, purification, and formulation processes involving this versatile compound.

References

- 1. This compound, 5150-42-5 [thegoodscentscompany.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. kinampark.com [kinampark.com]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. CAS 5150-42-5: this compound | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 5150-42-5 [chemicalbook.com]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

A Theoretical and Quantum Chemical Deep Dive into 2,3-Dimethoxyphenol: Structure, Reactivity, and Spectroscopic Fingerprints

Abstract

This whitepaper provides a comprehensive theoretical analysis of 2,3-dimethoxyphenol, a significant methoxyphenolic compound. Leveraging the principles of quantum chemistry, we explore its molecular architecture, electronic landscape, and spectroscopic characteristics. Through detailed computational methodologies, primarily Density Functional Theory (DFT), this guide elucidates the fundamental properties that govern the reactivity and potential applications of this compound, particularly in the realms of antioxidant activity and drug design. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, molecular-level understanding of this compound.

Introduction: The Significance of this compound

This compound, a member of the dimethoxyphenol isomer family, is a compound of interest due to the prevalence of the methoxyphenol moiety in biologically active natural products and synthetic molecules.[1][2] Its structure, featuring a hydroxyl group and two adjacent methoxy groups on a benzene ring, imparts unique electronic and chemical properties.[3] Understanding these properties at a quantum mechanical level is crucial for predicting its behavior as an antioxidant, its role in enzymatic reactions, and its potential as a scaffold in medicinal chemistry.[1][4] This guide will dissect the theoretical underpinnings of its structure, spectroscopy, and electronic properties through rigorous quantum chemical calculations.

Computational Methodology: The Quantum Chemist's Toolkit

The insights presented herein are derived from established quantum chemical calculation protocols, primarily utilizing Density Functional Theory (DFT). The choice of DFT is predicated on its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules of this size.

Geometry Optimization and Vibrational Analysis

A foundational step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure: The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

-

Computational Level of Theory: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional is widely used for its robust performance with organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) allow for greater flexibility in describing bonding environments.[4][6]

-

Optimization Algorithm: The optimization is carried out until the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.[6]

Diagram: Computational Workflow for this compound Analysis

Caption: A typical workflow for the quantum chemical analysis of this compound.

Molecular Structure and Properties

The optimized geometry of this compound reveals key structural parameters that influence its chemical behavior.

Bond Lengths and Angles

The calculated bond lengths and angles provide a quantitative description of the molecular structure. Of particular interest are the C-O bonds of the hydroxyl and methoxy groups, and the O-H bond, which is central to its antioxidant activity.

| Parameter | Typical Calculated Value (Å or °) | Significance |

| O-H Bond Length | ~0.96 Å | The strength and reactivity of this bond are critical for hydrogen atom transfer (HAT) mechanisms in antioxidant activity.[1][7] |

| C-O (hydroxyl) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the aromatic ring. |

| C-O (methoxy) | ~1.37 Å | Similar to the hydroxyl C-O bond, indicating electronic delocalization. |

| C-C (aromatic) | 1.39 - 1.41 Å | Typical aromatic C-C bond lengths. |

| C-O-H Angle | ~109° | Standard sp3 hybridization on the oxygen atom. |

| C-C-O Angles | ~118-122° | Reflects the electronic influence of the oxygen-containing substituents on the ring geometry. |

Note: These are representative values based on DFT calculations of similar phenolic compounds. Actual values would be obtained from the output of a specific calculation on this compound.

Thermochemical Properties

Quantum chemical calculations can also predict thermodynamic properties. The standard molar enthalpy of formation in the gaseous phase for this compound has been experimentally determined to be -(386.0 ± 2.2) kJ mol⁻¹.[8] Theoretical calculations using methods like DFT can be used to estimate such thermochemical data, and a close agreement between calculated and experimental values validates the computational model.[8]

Electronic Properties and Reactivity

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for this analysis.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack and electron donation.

-

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the aromatic ring.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[2] The HOMO-LUMO gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies.[2]

Diagram: Frontier Molecular Orbitals

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying sites for electrophilic and nucleophilic attack.[5]

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the hydroxyl and methoxy groups. These are the most likely sites for electrophilic attack and hydrogen bonding.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the hydroxyl group. This site is susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas of neutral potential, generally over the carbon atoms of the aromatic ring.

The MEP map for this compound would clearly highlight the nucleophilic character of the oxygen atoms and the electrophilic nature of the hydroxyl proton, providing a rationale for its reactivity patterns.[5]

Spectroscopic Analysis

Theoretical calculations can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. Key expected vibrational frequencies for this compound include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3500-3600 cm⁻¹ | A characteristic sharp peak for the hydroxyl group. |

| C-H (aromatic) Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (methyl) Stretch | ~2800-3000 cm⁻¹ | Symmetric and asymmetric stretching of the methoxy C-H bonds. |

| C=C (aromatic) Stretch | ~1400-1600 cm⁻¹ | Ring stretching vibrations. |

| C-O Stretch | ~1000-1300 cm⁻¹ | Stretching vibrations of the C-O bonds of the hydroxyl and methoxy groups. |

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor (e.g., ~0.96 for B3LYP) for better comparison.[6]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.[6] Theoretical ¹H and ¹³C NMR spectra can be predicted and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus.

Potential Applications in Drug Development

The theoretical properties of this compound provide insights into its potential as a pharmacophore.

Antioxidant Activity

The antioxidant properties of phenolic compounds can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1] Quantum chemical calculations can elucidate the most favorable mechanism by calculating key parameters:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change for the homolytic cleavage of the O-H bond. A lower BDE indicates a greater propensity for the HAT mechanism.[4][7]

-

Ionization Potential (IP): The energy required to remove an electron. A lower IP favors the SET-PT mechanism.[4]

-

Proton Affinity (PA): The negative of the enthalpy change for protonation. A lower PA in the anionic form favors the SPLET mechanism.

Studies on related methoxyphenols suggest that in the gas phase, the HAT mechanism is often favored, while in polar solvents, the SPLET mechanism can become more significant.[1]

Structure-Activity Relationships (SAR)

The calculated electronic descriptors, such as HOMO and LUMO energies, dipole moment, and MEP, can be used in Quantitative Structure-Activity Relationship (QSAR) studies.[2] These models correlate the structural and electronic properties of a series of compounds with their biological activities, such as enzyme inhibition or cytotoxicity.[2] This allows for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the molecular world of this compound. This in-depth theoretical guide has demonstrated how methods like DFT can be employed to elucidate its structural, electronic, and spectroscopic properties. The insights gained from these computational studies are not merely academic; they provide a rational basis for understanding the reactivity of this molecule, predicting its behavior in different chemical environments, and guiding its application in fields such as antioxidant research and drug discovery. The synergy between theoretical calculations and experimental work will continue to be a driving force in advancing our understanding of important chemical entities like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H10O3 | CID 78828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

thermal degradation pathway of 2,3-Dimethoxyphenol

An In-Depth Technical Guide to the Thermal Degradation Pathway of 2,3-Dimethoxyphenol

Abstract

This compound, a substituted guaiacyl-type compound, serves as a relevant model for specific structural motifs within lignin, the complex aromatic biopolymer found in terrestrial plants. Understanding its thermal degradation is paramount for the rational design and optimization of thermochemical conversion processes like pyrolysis, which aim to valorize biomass into biofuels and platform chemicals. While direct experimental literature on this compound is limited, its degradation pathways can be reliably elucidated by synthesizing foundational principles from extensive studies on closely related lignin model compounds, primarily guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol). This guide provides a comprehensive analysis of the predicted thermal degradation pathways of this compound, grounded in authoritative studies of its structural analogs. We will explore the primary initiation steps, subsequent competing reaction pathways, the influence of temperature on product distribution, and the analytical workflows required to investigate these complex processes.

Introduction: The Significance of Lignin Model Compounds

Lignin is a vast, renewable source of aromatic chemicals, but its complex, irregular structure makes direct, selective conversion challenging. To overcome this, researchers utilize simpler model compounds that represent the key linkages and monomeric units of the polymer. This compound represents a methoxy-substituted G-unit (guaiacyl) structure. Its thermal decomposition provides critical insights into how specific functionalities on the aromatic ring behave at elevated temperatures in the absence of oxygen (pyrolysis). The primary goal of studying such compounds is to map the reaction networks that lead to valuable phenolic monomers versus less desirable gaseous products and char.[1][2]

This guide synthesizes data from foundational studies on methoxyphenols to construct a detailed, mechanistically sound picture of the thermal degradation of this compound.

Core Degradation Mechanisms: A Multi-Pathway Process

The thermal decomposition of this compound is not a single reaction but a cascade of competing radical-driven processes. The degradation can be understood as proceeding from an initial bond-breaking event to a series of primary and secondary reactions that dictate the final product slate.

Initiation: Homolytic Cleavage of Methoxy Bonds

The universally recognized primary initiation step in the pyrolysis of methoxyphenols is the homolytic cleavage of the O–CH₃ bond, which is the weakest bond on the methoxy substituent.[3][4] This reaction generates a methyl radical (•CH₃) and a corresponding phenoxy radical. For this compound, cleavage can occur at either the 2- or 3-position methoxy group, leading to two isomeric initial radical pairs.

Caption: Initial homolytic cleavage of O–CH₃ bonds in this compound.

This initial bond scission is the gateway to all subsequent degradation pathways. The highly reactive methyl and phenoxy radicals produced will drive the formation of the major product families.

Primary Decomposition Pathways

Following initiation, a network of competing reactions determines the product distribution. The relative dominance of these pathways is highly dependent on temperature.

-

Pathway A: Demethylation to form Catechol Derivatives This is a major pathway where the initial phenoxy radical is stabilized. The process is effectively the net loss of a methyl group. For this compound, the primary product of single demethylation would be 3-methoxycatechol . Subsequent demethylation of this intermediate at higher temperatures could lead to 1,2,3-trihydroxybenzene (pyrogallol) . This mechanism is well-established from studies of guaiacol, which readily forms catechol.[1][5][6]

-

Pathway B: Radical-Assisted Demethoxylation and Hydrogenation Instead of just the methyl group cleaving, the entire methoxy group can be removed and replaced with a hydrogen atom. This process is typically mediated by hydrogen radicals (H•) present in the high-temperature environment, which can be sourced from the decomposition of other molecules or coke formation reactions.[1] This pathway would convert this compound into 2-methoxyphenol (guaiacol) or 3-methoxyphenol . The resulting guaiacol would then degrade further via its own well-known pathways to produce phenol, catechol, and cresols.[1][2]

-

Pathway C: Ring Opening and Fragmentation At higher temperatures (>700 °C), the energy input is sufficient to overcome the stability of the aromatic ring. The phenoxy radicals formed during initiation can undergo decarbonylation (loss of CO) to form five-membered ring intermediates like hydroxycyclopentadienyl radicals.[3] These intermediates are unstable and rapidly lose a hydrogen atom to form cyclopentadienone , which subsequently fragments into smaller, non-condensable gas products such as acetylene, vinylacetylene, and carbon monoxide.[3][7] This pathway is responsible for the decrease in bio-oil yield and increase in gas yield at very high pyrolysis temperatures.

The interplay of these primary pathways is visualized below.

Caption: Competing primary degradation pathways of this compound.

Influence of Reaction Conditions on Product Distribution

The pyrolysis temperature is the most critical parameter governing the product yields from this compound degradation.[8]

| Temperature Range | Dominant Mechanisms | Major Products |

| Low (300-500 °C) | Initial O-CH₃ bond homolysis, demethylation. | 3-Methoxycatechol, Guaiacol, other stable phenolic derivatives. |

| Medium (500-700 °C) | Increased secondary cracking of phenolic products, some ring-opening. | Phenol, cresols, catechols, increased formation of CH₄, H₂O.[2] |

| High (>700 °C) | Extensive ring opening, fragmentation, and secondary reactions (coking).[3] | CO, CO₂, H₂, light hydrocarbons (acetylene), polycyclic aromatic hydrocarbons (PAHs), char. |

Higher heating rates and shorter residence times, characteristic of "fast pyrolysis," generally favor the formation of liquid products (bio-oil) by minimizing the extent of secondary cracking reactions that lead to gas and char.[1]

Experimental Analysis: A Methodological Overview

The gold standard for analyzing the complex product mixtures from biomass pyrolysis is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) .[9][10] This technique provides unparalleled separation and identification of volatile and semi-volatile degradation products.

Standard Py-GC/MS Protocol

A self-validating protocol for analyzing the thermal degradation of this compound would involve the following steps:

-

Sample Preparation: A precise, microgram-level quantity of high-purity this compound is placed into a pyrolysis sample cup or tube.

-

Pyrolysis: The sample is rapidly heated to a set-point temperature (e.g., 600 °C) in an inert helium atmosphere within the pyrolyzer. The heating is near-instantaneous, and the residence time is controlled (typically milliseconds to seconds).

-

Analyte Transfer: The vaporized degradation products ("pyrolysate") are immediately swept by the carrier gas into the GC injection port. A heated transfer line prevents condensation of higher-boiling point products.

-

Chromatographic Separation: The mixture is separated on a capillary GC column (e.g., a DB-5ms) based on the components' boiling points and polarities. A programmed temperature ramp ensures the elution of a wide range of compounds.

-

Mass Spectrometric Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated product. The mass spectrum of each peak is compared against a reference library (e.g., NIST) for positive identification. The peak area provides semi-quantitative information about the relative abundance of each product.

Analytical Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Pyrolysis mechanism of guaiacol and syringol as lignin model compounds by combining Py-GC–MS experiments and theoretical calculations | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jyx.jyu.fi [jyx.jyu.fi]

- 9. The diversity of methoxyphenols released by pyrolysis-gas chromatography as predictor of soil carbon storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Characterization of Pyrogallol 1,2-Dimethyl Ether